3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine
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Overview
Description
3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H7F3N2O It is an isoxazole derivative, characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar structure but has an isocyanate group instead of an amine group.
4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine: Another isoxazole derivative with a pyrimidine ring attached.
Uniqueness
3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F4N2O |
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Molecular Weight |
246.16 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H6F4N2O/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8/h1-4H,15H2 |
InChI Key |
BALBXGVWALJPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)C(F)(F)F)F |
Origin of Product |
United States |
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